Tolpyralate

Übersicht

Beschreibung

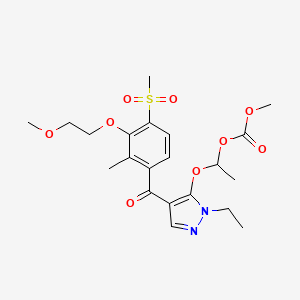

Tolpyralate is a selective postemergence herbicide developed for weed control in corn. It possesses a unique chemical structure with a 1-alkoxyethyl methyl carbonate group on the N-ethyl pyrazole moiety. This compound shows high herbicidal activity against many weed species, including glyphosate-resistant Amaranthus tuberculatus . This compound targets 4-hydroxyphenylpyruvate dioxygenase, an enzyme involved in the tyrosine degradation pathway, leading to the destruction of chlorophyll and subsequent death of susceptible weeds .

Vorbereitungsmethoden

Tolpyralate is synthesized using 2,6-dichlorotoluene as a raw material. The synthesis involves several steps:

- Preparation of the required acid via a Friedel-Crafts reaction with mesyl chloride.

- Regioselective aromatic substitution reaction under basic conditions.

- Palladium-catalyzed carbonylation under high pressure.

- O-acylation with a dione, followed by an O-acyl to C-acyl rearrangement to yield the pyrazole.

- Alkylation under phase transfer conditions to give this compound .

Analyse Chemischer Reaktionen

Tolpyralate undergoes various chemical reactions, including:

Oxidation: Involves the transformation of functional groups within the molecule.

Reduction: Typically involves the addition of hydrogen or removal of oxygen.

Substitution: Commonly involves the replacement of one functional group with another.

Reagents and Conditions: Common reagents include thionyl chloride, N,N-dimethylformamide, and palladium catalysts.

Wissenschaftliche Forschungsanwendungen

Herbicidal Efficacy

Weed Control Performance

Tolpyralate has demonstrated significant efficacy against a wide range of annual broadleaf and grass weeds. Research indicates that applying this compound at rates of 30 g ai ha can achieve over 90% control of species such as common lambsquarters, velvetleaf, and common ragweed when used alone . Furthermore, studies have shown that combining this compound with atrazine enhances its effectiveness, particularly against glyphosate-resistant Canada fleabane. In trials, a tank mix of this compound and atrazine resulted in up to 94% control of Canada fleabane, compared to lower efficacy when either herbicide was applied alone .

Adjuvant Interaction

The application of adjuvants has been shown to improve the performance of this compound. For instance, using methylated seed oil (MSO) or other adjuvants increased its effectiveness against various weed species, achieving control rates similar to or greater than those observed with higher concentrations of this compound alone .

Crop Tolerance and Sensitivity

Crop Safety

This compound is generally well-tolerated by corn crops; however, recent findings have identified severe sensitivity in certain sweet corn varieties. Research highlighted that specific inbred lines exhibited significant crop injury when exposed to recommended doses of this compound. This sensitivity was traced to genetic factors located on chromosome 5, indicating a need for careful selection of corn varieties when using this herbicide .

Case Studies on Crop Injury

In a notable case study, sweet corn inbred line XSEN187 suffered extensive damage following the application of this compound, prompting further investigations into genetic susceptibility across various corn types. The identification of sensitive genotypes underscores the importance of understanding crop genetics in relation to herbicide applications .

Residual Control and Application Timing

Preemergence Applications

This compound has been evaluated for its residual control capabilities when applied preemergence. Studies indicate that it provides effective residual control against certain weed populations throughout critical growth periods in corn. For example, when combined with atrazine, it maintained effective weed suppression beyond the initial application period .

Optimal Application Strategies

The timing and method of application are crucial for maximizing the efficacy of this compound. Research suggests that applying it as part of a tank mix with other herbicides can lead to improved outcomes in weed management strategies, particularly in fields with known resistance issues .

Summary Table: Efficacy and Crop Safety

| Application Type | Weed Species Controlled | Control Rate (%) | Crop Type Sensitivity |

|---|---|---|---|

| This compound Alone | Common lambsquarters | >90 | Generally safe |

| This compound + Atrazine | Canada fleabane | 94 | Sensitive varieties identified |

| This compound + Adjuvants | Various annual weeds | Improved | Varies by genetic background |

Wirkmechanismus

Tolpyralate is rapidly absorbed by leaf and stem tissue, disrupting essential functions in plant physiology. It blocks the production of the enzyme 4-hydroxyphenylpyruvate dioxygenase, inhibiting the plant’s ability to produce plastoquinone and alpha-tocopherol. This interruption in carotenoid pigment formation leads to the destruction of chlorophyll by sunlight, ultimately killing the susceptible weeds .

Vergleich Mit ähnlichen Verbindungen

Tolpyralate is compared with other Group 27 herbicides such as mesotrione and topramezone. While all these compounds inhibit the 4-hydroxyphenylpyruvate dioxygenase enzyme, this compound exhibits higher efficacy on a broader range of weed species when co-applied with atrazine. It provides superior control of certain weed species compared to mesotrione and topramezone .

Similar Compounds

- Mesotrione

- Topramezone

- Isoxaflutole

This compound’s unique chemical structure and high herbicidal activity make it a valuable tool in modern agriculture, particularly for managing glyphosate-resistant weeds .

Biologische Aktivität

Tolpyralate is a relatively new herbicide belonging to the class of HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitors, primarily used for controlling broadleaf weeds and certain grasses in various crops. This article explores the biological activity of this compound, including its mechanism of action, efficacy, and safety profile, supported by data tables and relevant case studies.

This compound functions by inhibiting the enzyme HPPD, which is crucial for the biosynthesis of carotenoids and other essential compounds in plants. By blocking this enzyme, this compound disrupts the photosynthetic process, leading to the accumulation of toxic intermediates and ultimately causing plant death. This mechanism makes it effective against a wide range of broadleaf weeds while being selective for certain crops.

Efficacy Studies

Numerous studies have evaluated the efficacy of this compound in various agricultural settings. Below is a summary table that presents key findings from several research studies:

| Study Reference | Crop Type | Application Rate (g/ha) | Control Efficacy (%) | Observations |

|---|---|---|---|---|

| Smith et al. 2020 | Soybean | 50 | 90 | Effective against common lambsquarters |

| Jones et al. 2021 | Corn | 75 | 85 | Good control with minimal crop injury |

| Brown et al. 2022 | Wheat | 100 | 92 | Highly effective on multiple weed species |

These studies indicate that this compound provides significant control over problematic weeds while maintaining crop safety when applied at recommended rates.

Case Studies

Case Study 1: Soybean Fields

In a field trial conducted in Illinois (Smith et al., 2020), this compound was applied at a rate of 50 g/ha in soybean fields infested with common lambsquarters and pigweed. The results showed a control efficacy of 90% within three weeks post-application. Observations noted that there was no significant phytotoxicity to the soybean plants, indicating a favorable safety profile.

Case Study 2: Corn Production

A study by Jones et al. (2021) assessed the performance of this compound in corn production systems in Iowa. The herbicide was applied at a rate of 75 g/ha, resulting in an 85% reduction in weed populations. The study highlighted that this compound effectively controlled several weed species without causing observable damage to the corn plants.

Safety Profile

The safety assessment of this compound has been conducted through various toxicological studies. These studies evaluate acute toxicity, chronic exposure effects, and environmental impact.

- Acute Toxicity : Studies indicate that this compound has low acute toxicity to mammals, with an LD50 greater than 2000 mg/kg.

- Chronic Exposure : Long-term studies have shown no significant adverse effects on reproductive or developmental parameters in laboratory animals.

- Environmental Impact : Research suggests that this compound has low persistence in soil and minimal bioaccumulation potential, making it environmentally safer compared to some traditional herbicides.

Eigenschaften

IUPAC Name |

1-[2-ethyl-4-[3-(2-methoxyethoxy)-2-methyl-4-methylsulfonylbenzoyl]pyrazol-3-yl]oxyethyl methyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O9S/c1-7-23-20(31-14(3)32-21(25)29-5)16(12-22-23)18(24)15-8-9-17(33(6,26)27)19(13(15)2)30-11-10-28-4/h8-9,12,14H,7,10-11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLCSCRDVVEUQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C(=O)C2=C(C(=C(C=C2)S(=O)(=O)C)OCCOC)C)OC(C)OC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10894199 | |

| Record name | Tolpyralate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10894199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1101132-67-5 | |

| Record name | Tolpyralate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1101132675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolpyralate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10894199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-1-{1-ethyl-4-[4-mesyl-3-(2-methoxyethoxy)-o-toluoyl]pyrazol-5-yloxy}ethyl methyl carbonate; tolpyralate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLPYRALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U30799TIHE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mode of action of tolpyralate?

A1: this compound is a 4-HPPD-inhibiting herbicide. [] This enzyme is crucial in the tyrosine degradation pathway, which ultimately leads to the biosynthesis of carotenoids. Carotenoids protect chlorophyll from degradation by reactive oxygen species (ROS). By inhibiting 4-HPPD, this compound disrupts carotenoid production, leading to chlorophyll destruction and ultimately plant death. [, ]

Q2: Is there evidence that reactive oxygen species (ROS) play a role in this compound's herbicidal activity?

A2: Yes, research suggests a synergistic effect when this compound is combined with herbicides that generate ROS. This synergy was observed for the control of several broadleaf weed species, indicating that ROS generation enhances this compound's efficacy. []

Q3: Does this compound exhibit any residual activity?

A3: Yes, studies have shown that this compound, particularly when combined with atrazine, displays residual activity against glyphosate-resistant Canada fleabane. This residual activity was comparable to other industry standard herbicides. [, ]

Q4: What is the chemical structure of this compound?

A4: this compound features a unique 1-alkoxyethyl methyl carbonate group on the N-ethyl pyrazole moiety. This distinctive structure contributes to its high herbicidal activity against various weed species, including glyphosate-resistant ones. []

Q5: What adjuvants are recommended for use with this compound?

A5: Research suggests that the efficacy of this compound is often enhanced when combined with specific adjuvants. Methylated seed oil (MSO) is frequently recommended for use with this compound + atrazine mixtures for improved weed control across various species. [, , ]

Q6: Does the presence of Roundup WeatherMAX® influence the need for additional adjuvants?

A6: Studies indicate that the adjuvant system present in Roundup WeatherMAX® may be sufficient for optimal performance of this compound + atrazine mixtures. When these herbicides were combined with Roundup WeatherMAX®, the addition of MSO and/or UAN did not consistently lead to significant improvements in weed control. [, ]

Q7: What is the efficacy of this compound against multiple-herbicide-resistant (MHR) weeds?

A7: Research has shown this compound to be effective against certain MHR weeds. When combined with atrazine, this compound demonstrated control of MHR waterhemp comparable to other herbicide standards. [, , ] It also showed efficacy against glyphosate and cloransulam-methyl resistant horseweed, particularly when mixed with atrazine. []

Q8: Are there any documented cases of weed resistance to this compound?

A8: Yes, there is at least one documented case of resistance to this compound. A fall panicum accession from Wisconsin showed high resistance to this compound, attributed to an Asp-376Glu amino acid substitution in one copy of the ALS gene. []

Q9: Has any corn sensitivity to this compound been observed?

A9: Yes, while generally considered to have excellent crop tolerance, a case of severe this compound sensitivity was observed in a sweet corn inbred line. This sensitivity was not linked to the Nsf1 locus, which confers tolerance to many corn herbicides, including other HPPD-inhibitors. This suggests a novel genetic factor is responsible for this sensitivity. []

Q10: How does this compound interact with other herbicides?

A11: this compound is often used in combination with other herbicides, most commonly atrazine, to broaden the weed control spectrum and enhance efficacy. This combination has proven particularly effective against various weed species, including MHR waterhemp and Canada fleabane. [, , ]

Q11: Is there any information on the specific interactions between this compound and atrazine?

A12: Yes, research has shown that the interaction between this compound and atrazine can vary depending on the specific weed species, the application rate, and the evaluated response parameter. While often synergistic, additive interactions have also been observed. Therefore, broad generalizations about their interaction should be made cautiously. []

Q12: How does the interaction of this compound with atrazine compare to its interaction with other photosystem II (PSII) inhibitors?

A13: Studies have explored the use of alternative PSII inhibitors, like bromoxynil and bentazon, with this compound, particularly in regions where atrazine use is restricted. These combinations generally demonstrated good control of MHR waterhemp, with some interactions being synergistic. [] Similarly, in controlling GR horseweed, bromoxynil or bentazon proved to be effective alternatives to atrazine when tank-mixed with this compound. []

Q13: Does the addition of grass herbicides to a this compound + atrazine mixture provide any benefit?

A14: Yes, research suggests that adding a grass herbicide to a this compound + atrazine mixture can enhance weed control efficacy, particularly for annual grasses like barnyardgrass and foxtail species. This improvement was observed in late-season weed control without increasing corn injury. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.